

## The Pharmacokinetic Profile and Bioavailability of Oral Finafloxacin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Finafloxacin** is a novel fluoroquinolone antibiotic distinguished by its enhanced bactericidal activity in acidic environments, a characteristic that makes it a promising agent for treating infections in inherently acidic tissues, such as the urinary tract. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of the oral formulation of **finafloxacin**, drawing from key clinical studies. The information is intended to support further research and development efforts in the field of infectious diseases.

## Pharmacokinetic Properties of Oral Finafloxacin

**Finafloxacin** is readily absorbed after oral administration, with a bioavailability estimated to be around 75%.[1][2] Pharmacokinetic studies in healthy volunteers have demonstrated a dose-proportional increase in exposure.[3][4]

## Data from Single and Multiple Dose Studies in Healthy Volunteers

A Phase I clinical trial involving 95 healthy volunteers evaluated the pharmacokinetics of single and multiple oral doses of **finafloxacin**. The study investigated single doses ranging from 25 mg to 800 mg and multiple-day dosing for seven days with doses of 150 mg, 300 mg, 600 mg, and 800 mg.[3][4] The key pharmacokinetic parameters are summarized in the tables below.



Table 1: Pharmacokinetic Parameters of Single Oral Doses of **Finafloxacin** in Healthy Volunteers[3][4]

| Dose (mg) | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | t½ (h) |
|-----------|-------------|----------|--------------|--------|
| 300       | 4.15        | ~1       | -            | ~10    |
| 600       | 6.76        | ~1       | -            | ~10    |
| 800       | 8.95        | ~1       | -            | ~10    |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve;  $t\frac{1}{2}$ : Elimination half-life. Note: Specific AUC values for these single doses were not detailed in the provided search results.

Table 2: Pharmacokinetic Parameters of Multiple Oral Doses of **Finafloxacin** in Healthy Volunteers (Day 7)[3]

| Dose (mg) | Cmax (mg/L) | Tmax (h) |
|-----------|-------------|----------|
| 150       | -           | -        |
| 300       | -           | -        |
| 600       | -           | -        |
| 800       | -           | -        |

Detailed Cmax and Tmax values for the multiple-dose regimens were not available in the provided search results.

# Experimental Protocols Phase I Clinical Trial in Healthy Volunteers

Study Design: A double-blind, placebo-controlled, randomized dose escalation study was conducted with 95 healthy volunteers.[3][4]

Dosing Regimen:



- Single Ascending Dose: Participants received single oral doses of **finafloxacin** at 25, 50, 100, 200, 400, and 800 mg, or a placebo.[3][4]
- Multiple Ascending Dose: Participants received daily oral doses of finafloxacin at 150, 300, 600, and 800 mg, or a placebo, for seven consecutive days.[3][4]

Pharmacokinetic Sampling: Detailed blood sampling schedules for the determination of plasma concentrations of **finafloxacin** were implemented, though the exact time points were not specified in the available literature. Urine was also collected to assess renal excretion.[3]

Bioanalytical Method: Plasma and urine concentrations of **finafloxacin** were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6] While specific validation parameters for the **finafloxacin** assay were not detailed, typical LC-MS/MS validation for antibiotics includes assessment of linearity, accuracy, precision, selectivity, and stability.[1][6][7]

#### **Visualizations**

**Experimental Workflow: Phase I Clinical Trial** 





Click to download full resolution via product page

Caption: Workflow of the Phase I clinical trial for oral **finafloxacin**.



# Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: **Finafloxacin** is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) reached in approximately one hour.[3][4] The oral bioavailability is estimated to be 75%.[1][2] The effect of food on the absorption of **finafloxacin** has not been specifically reported in the available literature.
- Distribution: Information regarding the volume of distribution and protein binding of orally administered **finafloxacin** was not detailed in the provided search results.
- Metabolism: The metabolic pathways of finafloxacin in humans have not been extensively
  elucidated in the available literature. Fluoroquinolones, as a class, can undergo metabolism
  via the cytochrome P450 system, with common reactions including oxidation of the
  piperazinyl moiety.[8]
- Excretion: Approximately 30% of an administered dose of finafloxacin is excreted unchanged in the urine.[3] Renal clearance appears to be a saturable process, with increased clearance observed at lower doses (100 mg and 200 mg) compared to higher doses (400 mg and 800 mg).[3]

## Potential Metabolic Pathway of Finafloxacin



Click to download full resolution via product page

Caption: Postulated absorption and elimination pathways of oral **finafloxacin**.



### **Drug Interactions**

Specific clinical studies on the drug-drug interaction potential of oral **finafloxacin** were not detailed in the provided search results. However, as with other fluoroquinolones, there is a potential for interactions with di- and trivalent cations, which can chelate the drug and reduce its absorption.[9] The metabolism of other drugs that are substrates for cytochrome P450 enzymes could also be affected, a known class effect of some fluoroquinolones.[9]

#### Conclusion

Oral **finafloxacin** exhibits favorable pharmacokinetic properties, including rapid absorption and good bioavailability, supporting its development for the treatment of various bacterial infections. Further studies are warranted to fully characterize its metabolic pathways, the effect of food on its absorption, and its potential for drug-drug interactions. This in-depth understanding will be crucial for optimizing its clinical use and ensuring patient safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 3. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]



- 8. Metabolism and the fluoroquinolones PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of fluoroquinolones with other drugs: mechanisms, variability, clinical significance, and management PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetic Profile and Bioavailability of Oral Finafloxacin: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662518#pharmacokinetics-and-bioavailability-of-oral-finafloxacin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com